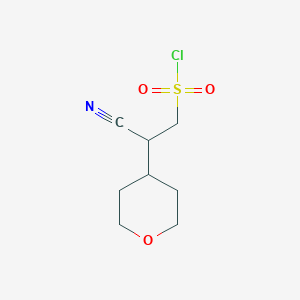
2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C8H12ClNO3S and a molecular weight of 237.71 g/mol . It is characterized by the presence of a cyano group, an oxane ring, and a sulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl chloride typically involves the reaction of 2-cyano-2-(oxan-4-yl)ethanol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
2-Cyano-2-(oxan-4-yl)ethanol+Thionyl chloride→2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl chloride+Hydrogen chloride+Sulfur dioxide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of thionyl chloride in large quantities requires proper handling and safety measures due to its corrosive nature.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran.
Hydrolysis: Water or aqueous bases like sodium hydroxide (NaOH) can be used to hydrolyze the sulfonyl chloride group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed to reduce the cyano group.
Major Products Formed
Nucleophilic Substitution: The major products are sulfonamides, sulfonate esters, and sulfonate thiols.
Hydrolysis: The major product is the corresponding sulfonic acid.
Reduction: The major product is the corresponding amine.
Wissenschaftliche Forschungsanwendungen
2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Bioconjugation: The sulfonyl chloride group can react with amines to form stable sulfonamide linkages, making it useful in bioconjugation techniques.
Polymer Chemistry: It is used in the modification of polymers to introduce functional groups for further chemical reactions.
Medicinal Chemistry: It is employed in the synthesis of potential drug candidates and bioactive molecules.
Wirkmechanismus
The mechanism of action of 2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl chloride involves the reactivity of its functional groups:
Sulfonyl Chloride Group: This group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thiol linkages.
Cyano Group: The cyano group can undergo reduction to form amines, which can further participate in various chemical reactions.
Oxane Ring: The oxane ring provides structural stability and can participate in ring-opening reactions under certain conditions.
Vergleich Mit ähnlichen Verbindungen
2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl chloride can be compared with similar compounds such as:
2-Cyano-2-(oxan-4-yl)ethanol: This compound lacks the sulfonyl chloride group and is used as a precursor in the synthesis of this compound.
2-Methoxy-2-(oxan-4-yl)ethane-1-sulfonyl chloride: This compound has a methoxy group instead of a cyano group, leading to different reactivity and applications.
2-Cyano-4-nitrobenzene-1-sulfonyl chloride: This compound has a nitrobenzene ring instead of an oxane ring, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications.
Eigenschaften
IUPAC Name |
2-cyano-2-(oxan-4-yl)ethanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO3S/c9-14(11,12)6-8(5-10)7-1-3-13-4-2-7/h7-8H,1-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEZYPKLXCTLQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CS(=O)(=O)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(4-methylphenyl)methyl]-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B2605632.png)


![2-[(1R,2R,3R)-2,3-Dihydroxycyclohexyl]oxyisoindole-1,3-dione](/img/structure/B2605637.png)


![N,N-diethyl-1-nicotinoyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2605640.png)

![N-cyclopropyl-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2605642.png)
![Benzyl 3-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2605645.png)
![4-[(1-Methylimidazol-2-yl)methoxy]benzoic acid;hydrochloride](/img/structure/B2605646.png)

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide](/img/new.no-structure.jpg)

